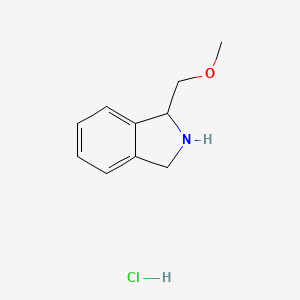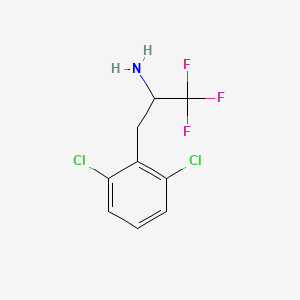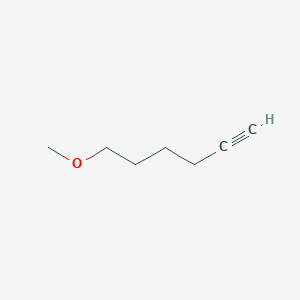
3-Fluoro-3-(trifluoromethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-3-(trifluoromethyl)pyrrolidine is a fluorinated heterocyclic compound that features both a fluorine atom and a trifluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of pyrrolidine derivatives using reagents such as xenon difluoride or elemental fluorine under controlled conditions . Another approach involves the trifluoromethylation of pyrrolidine derivatives using reagents like trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of 3-Fluoro-3-(trifluoromethyl)pyrrolidine may involve large-scale fluorination and trifluoromethylation processes. These processes often utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms or the trifluoromethyl group are replaced by other functional groups.
Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Fluorination: Reagents such as xenon difluoride or elemental fluorine are used under controlled conditions to introduce fluorine atoms.
Trifluoromethylation: Reagents like trifluoromethyl iodide in the presence of a base are commonly used.
Major Products Formed
The major products formed from these reactions include various fluorinated and trifluoromethylated pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Fluoro-3-(trifluoromethyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyrrolidine: A similar compound with a single fluorine atom attached to the pyrrolidine ring.
3-(Trifluoromethyl)pyrrolidine: A compound with only the trifluoromethyl group attached to the pyrrolidine ring.
Uniqueness
3-Fluoro-3-(trifluoromethyl)pyrrolidine is unique due to the simultaneous presence of both a fluorine atom and a trifluoromethyl group on the pyrrolidine ring. This dual substitution imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
CAS No. |
1550728-66-9 |
|---|---|
Molecular Formula |
C5H7F4N |
Molecular Weight |
157.11 g/mol |
IUPAC Name |
3-fluoro-3-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H7F4N/c6-4(5(7,8)9)1-2-10-3-4/h10H,1-3H2 |
InChI Key |
LPXDJYALXFYGBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal](/img/structure/B15322251.png)
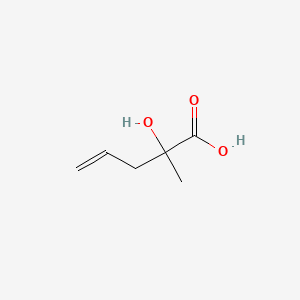
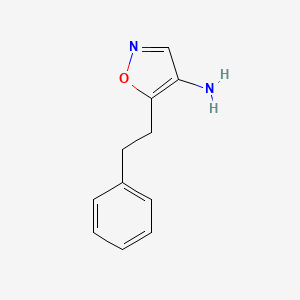
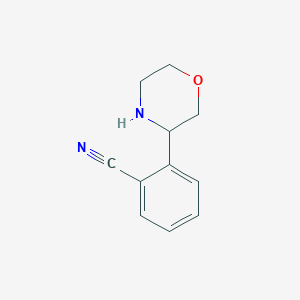
![(2S)-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propan-2-amine](/img/structure/B15322298.png)
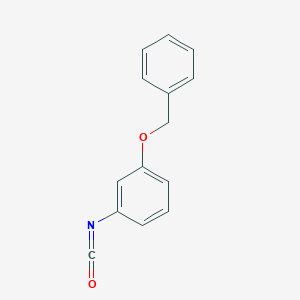
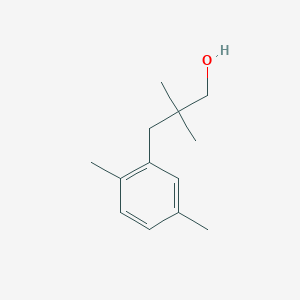
![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
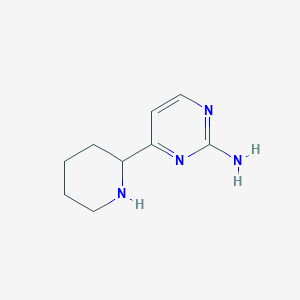
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)
